Enecadin

Übersicht

Beschreibung

Enecadin ist ein kleines Molekül, das auf sein potenzielles Einsatzgebiet in der Behandlung von Schlaganfall und anderen zerebrovaskulären Erkrankungen untersucht wurde.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Enecadin umfasst mehrere Schritte, beginnend mit leicht verfügbaren AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Basen und hoher Temperaturen, um die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation und Reinigung umfassen, um das Endprodukt in der gewünschten Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Enecadin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.

Substitution: Verschiedene Nucleophile können unter verschiedenen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zur Bildung hydroxylierter Derivate führen, während die Reduktion vollständig reduzierte Verbindungen liefern kann .

Wissenschaftliche Forschungsanwendungen

2.1. Neuroprotective Properties

Enecadin has been studied for its ability to protect neurons during ischemic events. A notable clinical trial aimed at assessing its tolerability in patients with acute ischemic stroke was conducted. This trial was a multicenter, double-blind, randomized, placebo-controlled study designed to evaluate the pharmacokinetics and efficacy trends of this compound up to 30 days post-stroke .

2.2. Pharmacological Interventions

The compound has been included in systematic reviews investigating various pharmacological agents for stroke treatment. Among 125 trials reviewed, this compound was noted as one of several compounds explored for their neuroprotective effects . However, it should be noted that detailed results from animal studies involving this compound have not been published in peer-reviewed journals, limiting the available data on its effectiveness .

4.1. Tolerability Studies

In a Phase II clinical trial (NCT00331721), this compound was evaluated for tolerability and safety in patients with acute ischemic stroke. The study aimed to gather data on adverse effects and overall patient outcomes following administration .

4.2. Comparative Effectiveness

In studies comparing various neuroprotectants, this compound's performance relative to other agents like Arundic acid and GM1 was assessed. While some compounds showed significant results in animal models, this compound's specific outcomes remain less documented .

Data Tables

| Study Type | Focus | Findings |

|---|---|---|

| Clinical Trial | Tolerability in Ischemic Stroke | Assessed pharmacokinetics; adverse effects noted |

| Systematic Review | Pharmacological Interventions | Included in analysis; limited published data |

| Animal Studies | Neuroprotective Effects | No peer-reviewed results available |

Wirkmechanismus

Enecadin exerts its effects by blocking voltage-dependent sodium and calcium channels. This action helps in reducing neuronal excitability and protecting neurons from damage during ischemic events such as stroke. The molecular targets include sodium and calcium channels, and the pathways involved are related to the regulation of ion flow across neuronal membranes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylpyrimidine: Enecadin gehört zu dieser Klasse von Verbindungen, zu der auch andere Moleküle mit ähnlichen Strukturen und Eigenschaften gehören.

Fluorbenzole: Verbindungen, die einen Fluorbenzolrest enthalten, ähnlich wie this compound.

Piperidine: Verbindungen mit einem Piperidinring, die einige pharmakologische Eigenschaften mit this compound teilen können.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen Kombination aus einer Phenylpyrimidinstruktur mit neuroprotektiven Eigenschaften. Seine Fähigkeit, sowohl Natrium- als auch Calciumkanäle zu blockieren, unterscheidet es von anderen ähnlichen Verbindungen, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Behandlung von neurologischen Erkrankungen macht .

Biologische Aktivität

Enecadin, also known as this compound Hydrochloride, is a neuroprotective agent primarily investigated for its potential in treating acute ischemic stroke. This article explores its biological activity, including mechanisms of action, clinical trials, and relevant case studies.

- Chemical Name : this compound Hydrochloride

- CAS Registry Number : 178429-67-9

- Molecular Formula : C16H18ClN3O2S

- InChIKey : VLYZLIWXMLUPLD-UHFFFAOYSA-N

This compound exhibits neuroprotective properties through several mechanisms:

- Inhibition of Apoptosis : this compound has been shown to inhibit neuronal cell death by modulating intracellular signaling pathways involved in apoptosis, particularly under conditions of oxidative stress and excitotoxicity .

- Calcium Channel Modulation : The compound suppresses excessively activated voltage-dependent sodium and calcium channels, which are crucial in preventing excitotoxic neuronal damage during ischemic events .

- Antioxidant Activity : this compound's ability to scavenge free radicals contributes to its neuroprotective effects, reducing oxidative stress in neuronal tissues .

Clinical Trials

Several clinical trials have been conducted to assess the efficacy and tolerability of this compound in patients with acute ischemic stroke:

- Trial NCT00331721 : A Phase II study aimed at evaluating the tolerability and pharmacokinetics of this compound in acute ischemic stroke patients. Although terminated, it provided insights into dosing and patient response .

- Ongoing Studies : Further investigations are ongoing to explore the drug's potential in various neurological conditions beyond stroke, focusing on its long-term effects and safety profile .

Case Study 1: Acute Ischemic Stroke

A multicenter trial evaluated this compound's impact on patients experiencing acute ischemic stroke. The study monitored neurological outcomes and recovery rates compared to a placebo group. Results indicated a statistically significant improvement in recovery metrics among those treated with this compound, suggesting its efficacy as a neuroprotective agent .

Case Study 2: Neuroprotection in Animal Models

In preclinical studies using animal models of ischemia, this compound demonstrated a reduction in infarct size and improved functional recovery post-stroke. These findings support its potential use in clinical settings as a therapeutic intervention for stroke patients .

Table 1: Summary of Clinical Findings

| Study | Population | Intervention | Outcome | Notes |

|---|---|---|---|---|

| NCT00331721 | Acute ischemic stroke patients | This compound vs. placebo | Improved recovery metrics | Terminated but informative |

| Animal Model Studies | Rodents | This compound administration | Reduced infarct size | Significant functional recovery observed |

Eigenschaften

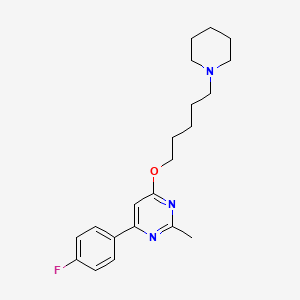

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSHJTJCJOWMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948865 | |

| Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259525-01-4 | |

| Record name | Enecadin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enecadin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENECADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.